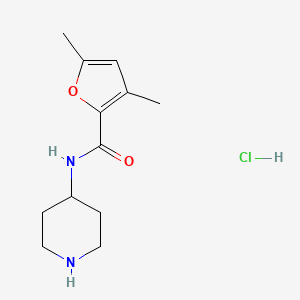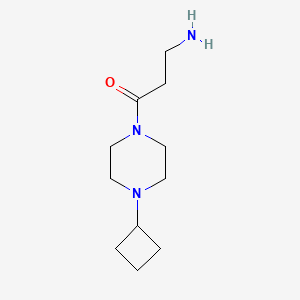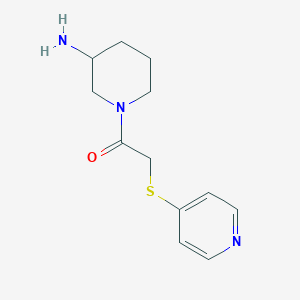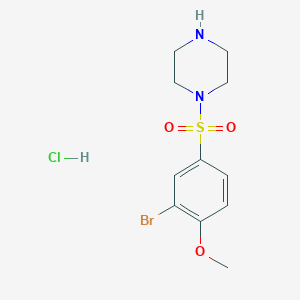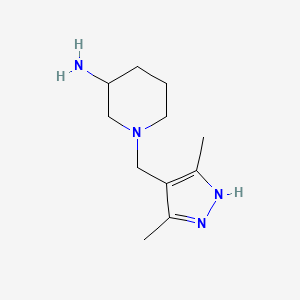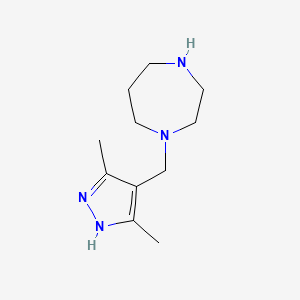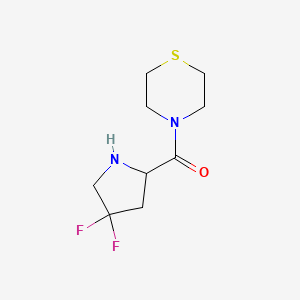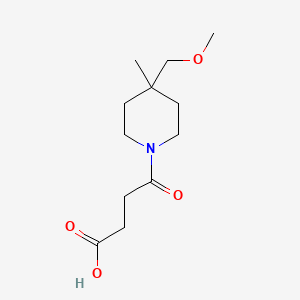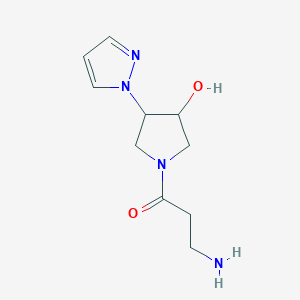
3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of “3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one”, there are related compounds that have been synthesized. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Aplicaciones Científicas De Investigación
Preparation and Synthetic Applications
Enzyme-Catalyzed Synthesis
A study described the use of recombinant d-threonine aldolase enzymes to catalyze the synthesis of chiral β-hydroxy-α-amino acids, key intermediates in developing drug candidates. This process demonstrates an efficient and selective approach to synthesizing complex amino acid derivatives, highlighting the potential of biocatalysis in pharmaceutical synthesis (Goldberg et al., 2015).
Generation of Structurally Diverse Libraries
Another research effort utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a structurally diverse compound library. This work emphasizes the role of synthetic chemistry in expanding the chemical space for drug discovery and material science applications (Roman, 2013).
Biological Activities and Applications
Antibacterial and Antifungal Activities
Research on pyrazole derivatives, including those with structural similarities to the query compound, has identified significant antibacterial and antifungal properties. These findings suggest the potential for developing new antimicrobial agents from pyrazole-based structures (El-Borai et al., 2012).
Antioxidant Properties
Studies on pyrazole compounds have also explored their antioxidant activities, an essential factor in developing treatments for diseases caused by oxidative stress. The research highlights the versatility of pyrazole derivatives in medicinal chemistry and their potential application in treating various diseases (Lynda, 2021).
Modification of Polymers for Medical Applications
Research has explored modifying poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including pyrazole derivatives, to improve their properties for medical applications. These modifications aim to enhance the hydrogels' swelling behavior, thermal stability, and biological activities, demonstrating the interdisciplinary applications of these compounds (Aly & El-Mohdy, 2015).
Direcciones Futuras
The future directions for research on “3-amino-1-(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)propan-1-one” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be investigated, given the known activities of related compounds .
Propiedades
IUPAC Name |
3-amino-1-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-3-2-10(16)13-6-8(9(15)7-13)14-5-1-4-12-14/h1,4-5,8-9,15H,2-3,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVAHKLSWWCZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CCN)O)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-cyclohexylpyrazolo[1,5-a]pyrazine](/img/structure/B1478313.png)
![6-Methyl-4-propoxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478314.png)
